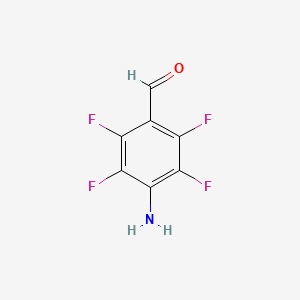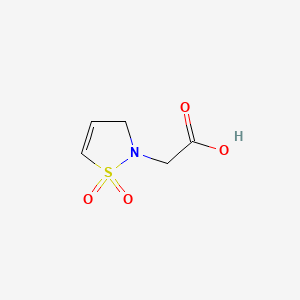
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid is a chemical compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to accommodate the production of large quantities of the compound, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used to introduce oxygen atoms into the compound.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to remove oxygen atoms or introduce hydrogen atoms.
Substitution Reactions: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidine derivatives with different degrees of saturation.
Applications De Recherche Scientifique
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazin-2-yl)acetic acid
- 2-(1,1-Dioxo-1lambda6,2,6-thiadiazinan-2-yl)acetic acid
- (1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-acetic acid
Uniqueness
2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2792202-19-6 |
|---|---|
Formule moléculaire |
C5H7NO4S |
Poids moléculaire |
177.18 g/mol |
Nom IUPAC |
2-(1,1-dioxo-3H-1,2-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C5H7NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1,3H,2,4H2,(H,7,8) |
Clé InChI |
JKMBXFFKKYVICO-UHFFFAOYSA-N |
SMILES canonique |
C1C=CS(=O)(=O)N1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


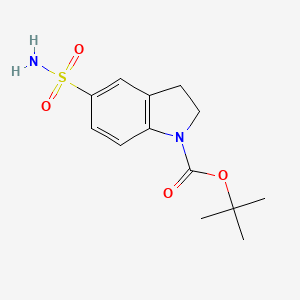
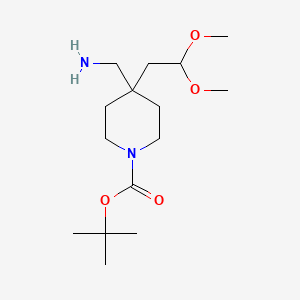
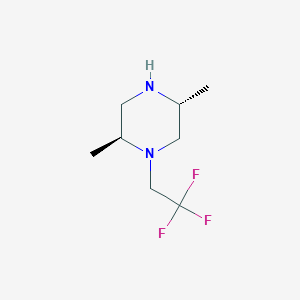
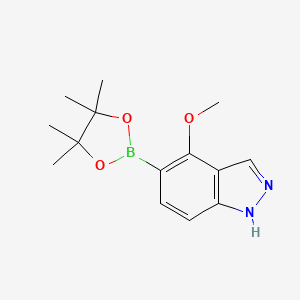
![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
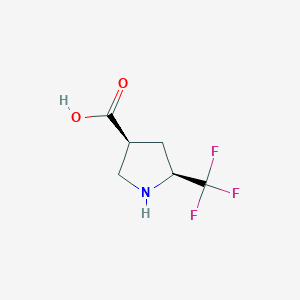


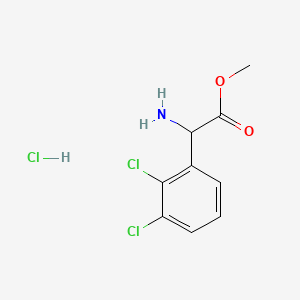

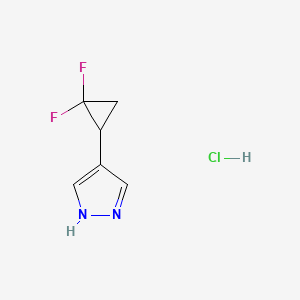
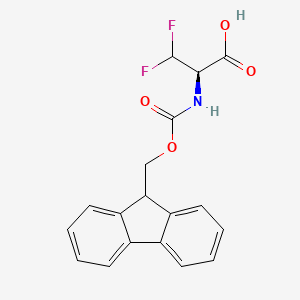
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
